molecular formula C7H5F2NO B2932770 2-Amino-4,6-difluorobenzaldehyde CAS No. 1260790-53-1

2-Amino-4,6-difluorobenzaldehyde

Cat. No. B2932770
CAS RN: 1260790-53-1
M. Wt: 157.12
InChI Key: VANKEUNZTVVEDG-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H5F2NO . It has a molecular weight of 157.12 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Amino-4,6-difluorobenzaldehyde is 1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 . This indicates the presence of a benzaldehyde group with two fluorine atoms and an amino group.


Physical And Chemical Properties Analysis

2-Amino-4,6-difluorobenzaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Antibacterial Activity
2-Amino-4,6-difluorobenzaldehyde, as a chemical compound, finds application in the synthesis of various Schiff bases and their metal complexes, which have been explored for their antibacterial properties. For example, Schiff bases derived from reactions with benzothiazole and their zinc(II) chelates demonstrated significant antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds exhibit a tridentate action and are proposed to have an octahedral geometry around the metal ion, contributing to their biological activity (Chohan, Scozzafava, & Supuran, 2003). Additionally, related research on Schiff bases derived from various 2-aminobenzothiazoles has also highlighted their potential in forming complexes with antibacterial properties (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

Catalysis in Organic Synthesis
Research into the catalytic applications of compounds derived from 2-amino-4,6-difluorobenzaldehyde, such as the synthesis of unsymmetrical quadridentate ligands and their metal complexes, has shown potential in organic synthesis. These ligands, when reacted with copper(II), nickel(II), and palladium(II), have been characterized and explored for their structural properties and potential applications in catalysis (Kwiatkowski & Kwiatkowski, 1986).

Fluorescence Derivatization and Chromatography
2-Amino-4,6-difluorobenzaldehyde-related compounds have been utilized as precolumn fluorescence derivatization reagents for aromatic aldehydes in liquid chromatography. This method allows for the selective reaction of the reagent with aldehydes, facilitating their separation and detection at low detection limits, thereby highlighting the compound's utility in analytical chemistry (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Enzyme Inhibition and Antimicrobial Studies
Further exploration into Schiff base compounds derived from reactions with benzothiazoles, including those similar to 2-amino-4,6-difluorobenzaldehyde, has shown these compounds to be effective as enzyme inhibitors and to possess antimicrobial properties. These studies suggest potential applications in developing new therapeutic agents and exploring the biochemical mechanisms of microbial inhibition (Sumrra et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statement H302 is associated with it, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Amino-4,6-difluorobenzaldehyde are not mentioned in the available resources, similar compounds like fluorobenzaldehyde can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties .

Mechanism of Action

Mode of Action

It’s known that fluorinated benzaldehydes can participate in various chemical reactions, such as nucleophilic aromatic substitution . This could potentially lead to changes in the target molecules, altering their function.

Pharmacokinetics

Factors such as its molecular weight (15712 g/mol ) and physical state (solid ) can influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,6-difluorobenzaldehyde. For instance, its stability can be affected by storage conditions, as it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . Furthermore, its efficacy and action can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

2-amino-4,6-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKEUNZTVVEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-difluorobenzaldehyde

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